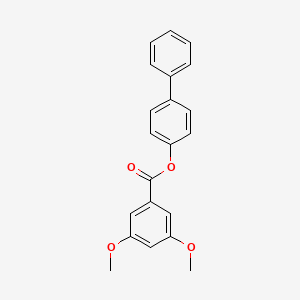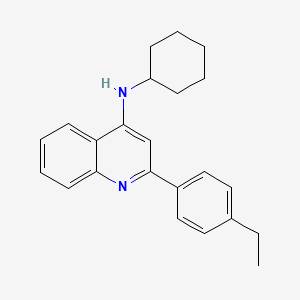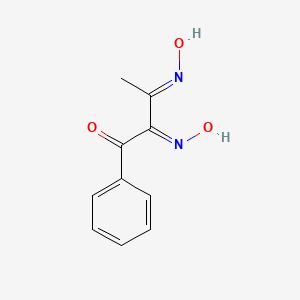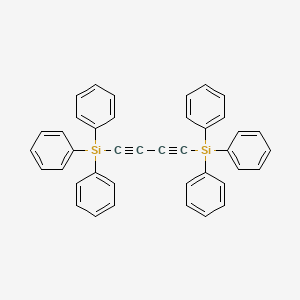
2-(2-Ethylbutylidene)-1-cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylbutylidene)-1-cyclohexanone is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a 2-ethylbutylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutylidene)-1-cyclohexanone typically involves the aldol condensation reaction between cyclohexanone and 2-ethylbutanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include:
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Solvent: Ethanol or methanol
Reaction Time: Several hours to ensure complete condensation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of heterogeneous catalysts can also be explored to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylbutylidene)-1-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-ethylbutylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or alkanes
Substitution: Various substituted cyclohexanone derivatives
Applications De Recherche Scientifique
2-(2-Ethylbutylidene)-1-cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylbutylidene)-1-cyclohexanone involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Ethylhexylidene)-1-cyclohexanone
- 2-(2-Methylbutylidene)-1-cyclohexanone
- 2-(2-Propylbutylidene)-1-cyclohexanone
Uniqueness
2-(2-Ethylbutylidene)-1-cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
100314-27-0 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(2E)-2-(2-ethylbutylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-3-10(4-2)9-11-7-5-6-8-12(11)13/h9-10H,3-8H2,1-2H3/b11-9+ |
Clé InChI |
TZLYHTNSBQIYQA-PKNBQFBNSA-N |
SMILES isomérique |
CCC(CC)/C=C/1\CCCCC1=O |
SMILES canonique |
CCC(CC)C=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11959960.png)











